molecular formula C27H24N4O2S B2641012 3-cyclopropyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034349-91-0

3-cyclopropyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No. B2641012
M. Wt: 468.58
InChI Key: ZCORCLXYEFCJKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-cyclopropyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C27H24N4O2S and its molecular weight is 468.58. The purity is usually 95%.
BenchChem offers high-quality 3-cyclopropyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-cyclopropyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Synthesis and Biological Evaluation

  • Research on compounds structurally related to 3-cyclopropyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one often involves their synthesis and evaluation for potential biological activities. For instance, studies have demonstrated the synthesis of related compounds and their testing against various bacterial and fungal strains, revealing significant biocidal properties in some cases (Youssef et al., 2011).

2. Antimicrobial Activity

  • Similar compounds have been synthesized and screened for their in vitro antimicrobial activity against both gram-positive and gram-negative bacteria, as well as fungal strains. These studies suggest potential antimicrobial applications for these compounds (El Azab & Abdel-Hafez, 2015).

3. Antitumor Activity

  • Research has also been conducted on derivatives of similar compounds for their antitumor activities. Certain derivatives have shown potent anticancer activity, comparable to established chemotherapy agents, against various human cancer cell lines (Hafez & El-Gazzar, 2017).

4. Dual Inhibitors of Enzymes

  • Investigations into analogs of this compound have led to the synthesis of molecules that act as dual inhibitors of important enzymes like dihydrofolate reductase and thymidylate synthase. These compounds have shown potential as antitumor agents (Gangjee et al., 2005).

5. Pharmacological Properties

  • The synthesis of related triheterocyclic compounds has been explored, with the objective to study their pharmacological properties, potentially opening avenues for drug development (Dave et al., 1997).

6. 5-Lipoxygenase Inhibition and Anticancer Properties

  • Novel series of derivatives have been synthesized and screened for their cytotoxic properties against cancer cell lines and 5-lipoxygenase inhibition activities, demonstrating the potential for the development of new anticancer and anti-inflammatory agents (Rahmouni et al., 2016).

7. Anticonvulsant Activity

  • Research on S-alkylated derivatives has explored their potential anticonvulsant activity, suggesting a role in the treatment of seizure disorders (Severina et al., 2019).

properties

IUPAC Name

3-cyclopropyl-2-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O2S/c1-16-8-10-19(11-9-16)25-29-22(17(2)33-25)15-34-27-30-23-21(18-6-4-3-5-7-18)14-28-24(23)26(32)31(27)20-12-13-20/h3-11,14,20,28H,12-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCORCLXYEFCJKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)C)CSC3=NC4=C(C(=O)N3C5CC5)NC=C4C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyclopropyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.